N-(1,4-Dimethylpentyl)-4-methoxyamphetamine Hydrochloride
CAS No.: 2741204-15-7
Cat. No.: VC14535542
Molecular Formula: C17H30ClNO
Molecular Weight: 299.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2741204-15-7 |
|---|---|
| Molecular Formula | C17H30ClNO |
| Molecular Weight | 299.9 g/mol |
| IUPAC Name | N-[1-(4-methoxyphenyl)propan-2-yl]-5-methylhexan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H29NO.ClH/c1-13(2)6-7-14(3)18-15(4)12-16-8-10-17(19-5)11-9-16;/h8-11,13-15,18H,6-7,12H2,1-5H3;1H |
| Standard InChI Key | KATUUVWEPGOKIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC(C)NC(C)CC1=CC=C(C=C1)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(1,4-Dimethylpentyl)-4-methoxyamphetamine hydrochloride is formally identified as the hydrochloride salt of 1-(4-methoxyphenyl)-N-(1,4-dimethylpentyl)propan-2-amine. Its molecular formula is C₁₇H₂₈ClNO, with a molecular weight of 297.86 g/mol. The compound’s structure comprises three distinct regions:
-
A 4-methoxyphenyl group attached to the α-carbon of the propane backbone.
-
A 1,4-dimethylpentyl chain bonded to the nitrogen atom, introducing steric bulk and lipophilicity.
-
A hydrochloride counterion enhancing solubility in polar solvents.
Physicochemical Properties
Limited experimental data are available for this specific derivative, but inferences can be drawn from structurally related compounds:
-
Melting Point: Analogous hydrochloride salts of substituted amphetamines (e.g., 4-methoxyamphetamine hydrochloride) exhibit melting points near 210–211°C .
-
Solubility: Hydrochloride salts of amphetamines are typically soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). For example, 4-methoxyamphetamine hydrochloride dissolves at 10 mg/ml in PBS (pH 7.2) .
-
Crystalline Form: The compound likely exists as a crystalline solid under standard conditions, consistent with other hydrochloride salts of amphetamines .
Spectroscopic Data
While direct spectroscopic data for this compound are not publicly available, its structural analogs provide reference points:
-
Mass Spectrometry (MS): Expected molecular ion peaks at m/z 297 (M⁺) and fragment ions corresponding to the 4-methoxyphenyl group (m/z 121) and dimethylpentyl chain (m/z 85).
-
Nuclear Magnetic Resonance (NMR): The ¹H-NMR spectrum would display signals for the methoxy group (δ 3.75–3.80 ppm), aromatic protons (δ 6.80–7.20 ppm), and methyl groups on the pentyl chain (δ 0.85–1.10 ppm).
Synthesis and Manufacturing
The synthesis of N-(1,4-dimethylpentyl)-4-methoxyamphetamine hydrochloride likely involves multi-step routes common to substituted amphetamines. Two plausible methods are outlined below:
Leuckart Reaction Pathway
The Leuckart reaction is a well-established method for synthesizing primary and secondary amines from ketones. For this compound, the process would involve:
-
Ketone Preparation: 4-Methoxyphenylacetone serves as the starting material, synthesized via Friedel-Crafts acylation of anisole .
-
Reductive Amination: Reaction of 4-methoxyphenylacetone with 1,4-dimethylpentylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Alkylation of Primary Amines
An alternative route involves alkylating 4-methoxyamphetamine with 1,4-dimethylpentyl bromide:
-
4-Methoxyamphetamine Synthesis: Produced via the Leuckart method using 4-methoxyphenylacetone and ammonium formate .
-
N-Alkylation: Reaction of 4-methoxyamphetamine with 1,4-dimethylpentyl bromide under basic conditions to introduce the branched alkyl chain .
-
Purification: Crystallization or chromatography to isolate the hydrochloride salt .
Table 1: Key Intermediates and Reagents
| Intermediate/Reagent | Role | Source/Reference |
|---|---|---|
| 4-Methoxyphenylacetone | Ketone precursor | |
| 1,4-Dimethylpentylamine | Alkylating agent | |
| Sodium cyanoborohydride | Reducing agent |
Pharmacodynamics and Mechanism of Action
N-(1,4-Dimethylpentyl)-4-methoxyamphetamine hydrochloride is hypothesized to act as a monoamine releasing agent, similar to other 4-substituted amphetamines. Its mechanism involves:
Serotonin Transporter (SERT) Activity
The 4-methoxy group enhances affinity for SERT, promoting serotonin (5-HT) release while minimizing dopamine (DA) and norepinephrine (NE) efflux. This selective activity is consistent with PMA, which exhibits EC₅₀ values of 166 nM for NE and 867 nM for DA in rat synaptosomes . The bulky 1,4-dimethylpentyl substituent may further modulate SERT interaction, potentially reducing reuptake inhibition compared to PMA.
Receptor Binding Profile
-
5-HT₂A Receptor: Partial agonism, contributing to hallucinogenic effects at high doses .
-
Trace Amine-Associated Receptor 1 (TAAR1): Activation likely enhances monoamine release, a hallmark of amphetamine derivatives .
Table 2: Comparative Pharmacological Profiles
| Compound | SERT EC₅₀ (nM) | NET EC₅₀ (nM) | DAT EC₅₀ (nM) |
|---|---|---|---|
| PMA | <50 | 166 | 867 |
| PMMA | 41–134 | 147–>14,000 | 1,000–1,600 |
| N-(1,4-Dimethylpentyl)-PMA | In silico: ~100 | In silico: ~200 | In silico: ~1,200 |
Note: Values for N-(1,4-dimethylpentyl)-PMA are extrapolated from structural analogs .
Toxicology and Health Risks
The toxicological profile of this compound remains poorly characterized, but parallels can be drawn to PMA and related amphetamines:
Acute Toxicity
-
Hyperthermia: Excessive serotonin release disrupts thermoregulation, leading to fatal hyperthermia (>40°C) .
-
Hypertension: Adrenergic effects from residual NE release increase cardiac workload, risking arrhythmias .
-
Serotonin Syndrome: Agitation, tremors, and hyperreflexia due to central 5-HT overload .
Chronic Effects
-
Neurotoxicity: Prolonged SERT activation may deplete serotonin stores, causing long-term mood disorders .
-
Hepatotoxicity: Methylenedioxy analogs are linked to liver damage, though this compound’s risk is unclear .
Regulatory Status and Legal Considerations
N-(1,4-Dimethylpentyl)-4-methoxyamphetamine hydrochloride falls under DEA Schedule I in the United States, reflecting its high abuse potential and lack of accepted medical use . Internationally, it is controlled under the UN Convention on Psychotropic Substances due to structural similarity to PMA, a known hallucinogen .
Analytical Detection Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Retention Index: Estimated 2,400–2,500 based on non-polar columns (e.g., DB-5MS) .
-
Characteristic Ions: m/z 297 (M⁺), 121 (C₇H₇O⁺), 85 (C₅H₁₃N⁺) .
Nuclear Magnetic Resonance (NMR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume